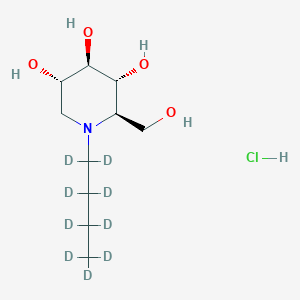
N-Butyldeoxynojirimycin Hydrochloride-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyldeoxynojirimycin Hydrochloride-d9 is a deuterated form of N-Butyldeoxynojirimycin, an iminosugar that acts as an inhibitor of glucosylceramide synthase and α-glucosidases. This compound is primarily used as an internal standard for the quantification of N-Butyldeoxynojirimycin in various analytical applications . It has significant implications in the treatment of glycosphingolipid lysosomal storage disorders, such as Gaucher disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldeoxynojirimycin Hydrochloride-d9 involves the incorporation of deuterium atoms into the N-Butyldeoxynojirimycin molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as deoxynojirimycin.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific conditions.
Butylation: The deuterated intermediate is then butylated to introduce the butyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-Butyldeoxynojirimycin Hydrochloride-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学研究应用
N-Butyldeoxynojirimycin Hydrochloride-d9 has a wide range of scientific research applications:
作用机制
N-Butyldeoxynojirimycin Hydrochloride-d9 exerts its effects by inhibiting glucosylceramide synthase and α-glucosidases. This inhibition disrupts the synthesis of glycosphingolipids, leading to reduced glycolipid levels. The compound also interferes with the proper folding of viral glycoproteins, thereby exhibiting antiviral activity . The molecular targets include glucosylceramide synthase and α-glucosidases, and the pathways involved are related to glycosphingolipid metabolism .
相似化合物的比较
Similar Compounds
Deoxygalactonojirimycin Hydrochloride: Another iminosugar with similar inhibitory effects on glycosidases.
N-Methyl-1-deoxynojirimycin: A methylated derivative with comparable biological activities.
1-Deoxynojirimycin Hydrochloride: A closely related compound with similar inhibitory properties.
Uniqueness
N-Butyldeoxynojirimycin Hydrochloride-d9 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. The incorporation of deuterium atoms also provides distinct advantages in mass spectrometry, making it a valuable tool in research and industry .
属性
分子式 |
C10H12D9NO4.HCl |
|---|---|
分子量 |
264.79 |
IUPAC 名称 |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |
SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
同义词 |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea](/img/structure/B1150199.png)
![disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate](/img/structure/B1150208.png)
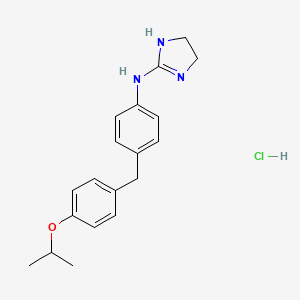
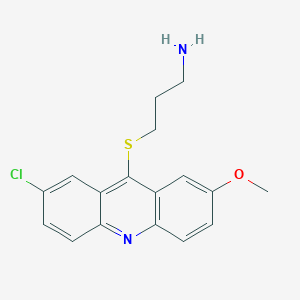
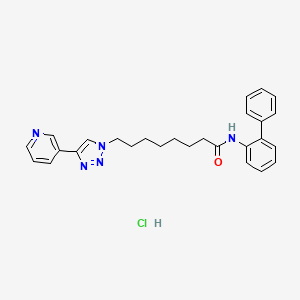
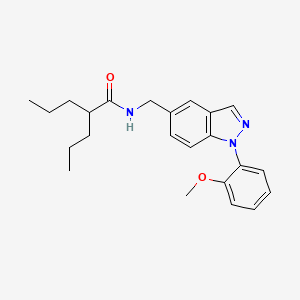

![tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B1150232.png)
